Cas no 2807448-12-8 ((3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane)

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane 化学的及び物理的性質
名前と識別子
-
- 2807448-12-8
- (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane
- MFCD34763600
-
- インチ: 1S/C9H11BrClFSi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3
- InChIKey: QDAAOKAYNAEEEA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1Cl)[Si](C)(C)C)F
計算された属性
- 精确分子量: 279.94860g/mol
- 同位素质量: 279.94860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610368-250mg |
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |
2807448-12-8 | 250mg |
€152.30 | 2024-07-19 | ||
abcr | AB610368-25g |
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |
2807448-12-8 | 25g |
€2436.00 | 2024-07-19 | ||
abcr | AB610368-5g |
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |
2807448-12-8 | 5g |
€767.80 | 2024-07-19 | ||
abcr | AB610368-10g |
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |
2807448-12-8 | 10g |
€1266.50 | 2024-07-19 | ||
abcr | AB610368-1g |
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |
2807448-12-8 | 1g |
€253.40 | 2024-07-19 |
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane 関連文献
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilaneに関する追加情報
Introduction to (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane (CAS No. 2807448-12-8)
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane, with the CAS number 2807448-12-8, is a specialized organosilicon compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure incorporates both bromo and chloro substituents along with a fluorine atom, making it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
The presence of multiple halogen atoms in the phenyl ring enhances the reactivity of this compound, allowing for diverse functionalization strategies. Such properties are particularly advantageous in the context of drug discovery, where modularity and adaptability are key factors in designing molecules with optimized biological activity. The trimethylsilyl (TMS) group at the para position to the fluorine atom provides stability while also serving as a handle for further chemical transformations, such as silylation reactions or cross-coupling processes.
Recent advancements in synthetic organic chemistry have highlighted the utility of halogenated aromatic compounds like (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane in constructing complex molecular architectures. For instance, studies have demonstrated its effectiveness in generating biaryl systems, which are prevalent in many drugs on the market today. The ability to introduce fluorine atoms at specific positions has been linked to improved metabolic stability and enhanced binding affinity, attributes that are critical for drug candidates.
In particular, the fluorine substituent has been shown to play a pivotal role in modulating pharmacokinetic properties. Fluorinated aromatic compounds often exhibit increased lipophilicity and resistance to enzymatic degradation, thereby extending their half-life in vivo. This has spurred interest in developing efficient synthetic routes to incorporate fluorine into drug molecules, with (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane emerging as a preferred precursor.
The bromo and chloro groups further expand the synthetic possibilities of this compound. They can be selectively removed or replaced through various transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These transformations allow chemists to seamlessly integrate this intermediate into larger molecular frameworks while maintaining functional group compatibility. Such flexibility is indispensable when designing multi-step synthetic strategies aimed at producing complex drug candidates.
Current research efforts are increasingly focusing on leveraging silicon-containing compounds like silyl ethers and silylanes for medicinal applications. The silicon-silicon bond is known for its stability under a wide range of reaction conditions, making it an ideal scaffold for constructing labile intermediates that can be further functionalized without compromising structural integrity. The TMS group in (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane exemplifies this trend, as it can be easily displaced by nucleophiles under mild conditions.
One notable application of this compound is in the synthesis of kinase inhibitors, which are among the most widely studied classes of drugs due to their efficacy against various cancers and inflammatory diseases. The ability to introduce fluorine and halogen atoms at precise positions within a kinase inhibitor molecule can significantly impact its binding affinity and selectivity. Researchers have reported that incorporating fluorinated aromatic rings into kinase inhibitors can lead to improved potency and reduced side effects.
Another area where (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane has shown promise is in the development of antiviral agents. Viruses often rely on specific enzymes for their replication cycle, making these enzymes attractive targets for drug intervention. By designing molecules that mimic or inhibit viral enzymes, researchers can develop treatments that disrupt viral replication without harming host cells. The structural features of this compound make it an excellent candidate for generating such inhibitors.
Furthermore, the growing interest in fluorinated compounds extends beyond their role as mere pharmacophores; they are also being explored for their potential as probes in biochemical assays. Fluorescently labeled derivatives of this compound have been used to study protein-ligand interactions and enzyme mechanisms. Such studies provide valuable insights into drug-receptor binding dynamics, which can inform the design of next-generation therapeutics.
In summary, (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane (CAS No. 2807448-12-8) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical research. Its unique structural attributes enable diverse functionalization strategies, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutic agents. As research continues to uncover new applications for halogenated aromatic compounds and silicon-containing intermediates, this compound is poised to play an increasingly pivotal role in drug discovery and development.
2807448-12-8 ((3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane) Related Products
- 1465713-19-2(Tert-butyl(4-methoxy-2-phenylbutyl)amine)
- 1308649-27-5(1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)
- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)
- 2138211-46-6(N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine)
- 2172390-28-0(1-methyl-N-4-(methylsulfanyl)butan-2-yl-2,3-dihydro-1H-indol-5-amine)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 2228446-44-2(tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
